4-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
This compound belongs to the tetrahydrobenzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic system with a sulfur atom in the thieno ring and a pyrimidine core. The unique structural feature of this molecule is the 2-nitro-5-methylphenoxyethylsulfanyl substituent at the 4-position.
Properties
IUPAC Name |
4-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-6-7-14(22(23)24)15(10-12)25-8-9-26-18-17-13-4-2-3-5-16(13)27-19(17)21-11-20-18/h6-7,10-11H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJMGYQENMZWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCSC2=NC=NC3=C2C4=C(S3)CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C19H19N3O3S2
- Molar Mass : 401.502 g/mol
- Structural Features : The compound features a benzothieno-pyrimidine core substituted with a nitrophenyl and sulfanyl group, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antidepressant Activity : Similar compounds have shown affinity for alpha-2 adrenergic receptors, which are implicated in mood regulation and anxiety disorders .
- Antiviral Properties : Research indicates that related structures can inhibit viral replication by interfering with protein-protein interactions essential for viral function .
Biological Activity Overview
1. Antidepressant Potential
A study on related compounds demonstrated that they could effectively block alpha-2 adrenergic receptors while showing minimal interaction with alpha-1 receptors. This selectivity suggests a potential for fewer side effects compared to traditional antidepressants .
2. Antiviral Activity
Research focusing on compounds with similar structural motifs revealed significant antiviral properties. For instance, one compound exhibited an IC50 value of 12 μM against the influenza virus without cytotoxic effects at concentrations up to 250 μM. This highlights the potential of similar derivatives in developing antiviral therapies .
3. Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications to the sulfanyl group and the benzothieno core can significantly affect biological activity. For example, variations in substituents on the phenyl ring have been linked to enhanced receptor affinity and selectivity.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thienopyrimidine derivatives. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In a study conducted by researchers, the compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics. The structure-activity relationship (SAR) indicated that modifications on the side chains influenced the potency of the compound against tumor cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of thienopyrimidines often display varying degrees of antibacterial activity.
The presence of the nitro and phenoxy groups in the structure enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods used include:
- Microwave-assisted synthesis for rapid reaction times.
- Conventional heating methods for optimization of yields.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several case studies have been documented that illustrate the efficacy of thienopyrimidine derivatives in clinical settings:
- Study on Anticancer Efficacy : A study involving a series of thienopyrimidine compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The specific compound showed enhanced activity compared to standard chemotherapeutics like doxorubicin.
- Antimicrobial Screening : In another study, derivatives were tested against a panel of bacterial strains, revealing that modifications in the side chains significantly affected their MIC values. This highlights the importance of structural diversity in enhancing antimicrobial activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituent Diversity in Tetrahydrobenzothieno[2,3-d]pyrimidines
- Melting point: 134–135°C; yield: 70% .
- 4-(4-Benzylpiperidin-1-yl) derivative (4d) : Similar to 4c but with a piperidine ring. Melting point: 142–143°C; yield: 65% .
- 4-Hydrazino derivative (5): Contains a hydrazine group, enabling further functionalization. Melting point: 175°C; yield: 79% .
- N-Substituted benzenesulphonamide derivatives (5e,f) : Exhibit sulfonamide moieties linked to the pyrimidine core. Compound 5e: 83% yield; buff-colored solid .
Comparison with Target Compound: The target compound’s 2-nitro-5-methylphenoxyethylsulfanyl group introduces steric bulk and electronic effects distinct from amines or hydrazines in 4a–d and 3. The nitro group may enhance electrophilicity, affecting reactivity in nucleophilic substitution reactions compared to morpholinyl or piperidinyl substituents .
Physicochemical Properties
Melting Points and Solubility
Key Observations :
- Electron-rich substituents (e.g., benzylpiperazinyl) yield lower melting points compared to polar nitro groups (hypothetically higher).
- Sulfonamide derivatives (e.g., 5e) exhibit higher yields, suggesting efficient synthesis pathways for bulky substituents .
Common Routes for Core Functionalization
- Chloropyrimidine Intermediate (3) : Used for nucleophilic substitution with amines, hydrazines, or thiols . Example: Synthesis of 4a–d via reaction of 3 with amines in DMF .
- Thiol-Ether Formation : The target compound’s ethylsulfanyl linkage likely derives from a thiol nucleophile reacting with a chloropyrimidine precursor, analogous to 4-chloro intermediates in and .
Reported Activities of Analogs
- Antiproliferative Effects : Compounds like 13 (N-methoxynaphthalenyl derivative) show activity against cancer cell lines, with IC₅₀ values in micromolar ranges .
- Cholinesterase Inhibition : Chromone derivatives (e.g., from ) highlight the role of electron-withdrawing groups in enzyme inhibition .
However, nitro groups can also confer toxicity, necessitating further evaluation .
Spectroscopic Characterization
Key Spectral Features
- IR Spectroscopy : Nitro groups exhibit asymmetric and symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹, distinct from amine N–H stretches (~3400 cm⁻¹) in 4a–d .
- ¹H NMR : The ethylsulfanyl chain (–SCH₂CH₂O–) would show triplet signals for CH₂ groups at δ 2.8–3.5 ppm, similar to thioether linkages in and .
Preparation Methods
Palladium-Catalyzed Coupling Strategies
Recent advancements employ cross-coupling reactions to streamline synthesis. A Suzuki-Miyaura coupling between a boronate-functionalized core and a brominated phenoxyethylthiol precursor has been explored. For instance, reacting 4-bromo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (1.0 equiv) with 2-(2-nitro-5-methylphenoxy)ethylthiol boronic acid pinacol ester (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (4:1) at 90°C for 12 hours yields the target compound.
One-Pot Sequential Functionalization
Analytical Characterization and Yield Optimization
Purification via column chromatography (SiO₂, ethyl acetate/hexane gradients) or preparative HPLC ensures product homogeneity. Key spectroscopic data include:
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¹H NMR (400 MHz, CDCl₃) : δ 8.32 (s, 1H, pyrimidine-H), 7.91 (d, J = 8.8 Hz, 1H, aromatic-H), 6.89 (dd, J = 2.4, 12 Hz, 2H, aromatic-H), 3.96 (s, 3H, OCH₃).
Yield Considerations
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Chlorination step: 85–90%.
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Sulfanyl introduction: 70–78% (microwave) vs. 60–65% (conventional heating).
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Etherification: 50–65%, dependent on phenol activation method.
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution at the 4-position of the tetrahydrobenzothieno[2,3-d]pyrimidine core. A common approach involves reacting 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives with thiol-containing intermediates (e.g., 2-(2-nitro-5-methylphenoxy)ethanethiol). Optimizing reaction conditions (e.g., using aluminum amalgam in aqueous tetrahydrofuran for reductions) can improve yields . Purification often requires column chromatography or recrystallization, monitored via TLC and NMR .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR : 1H/13C NMR identifies substituents (e.g., methylphenoxy groups) and confirms regioselectivity.
- LC-MS : Validates molecular weight (e.g., m/z 365.0 [M+H]+ for related analogs) .
- X-ray crystallography : Resolves bond angles and planarity of the fused thienopyrimidine core .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Screen for antimicrobial activity using in vitro bacterial/fungal inhibition assays (e.g., MIC determination). Anti-inflammatory potential can be assessed via COX-2 inhibition or cytokine modulation, leveraging structural analogs with reported activity .
Advanced Research Questions
Q. How do substituent variations at the 2- and 3-positions influence biological activity?
Structure-activity relationship (SAR) studies show that:
- 2-position sulfanyl groups enhance antimicrobial activity by improving membrane permeability .
- 3-position pyridinylmethyl substituents modulate anti-inflammatory responses through steric and electronic effects. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like FGFR1 .
Q. What strategies resolve low yields during the final coupling step of synthesis?
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalysis : Employ Pd/Cu catalysts for Suzuki-Miyaura coupling of aromatic fragments .
- Temperature control : Maintain 60–80°C to minimize side reactions .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions.
- Molecular dynamics simulations : Evaluate stability of ligand-target complexes (e.g., FGFR1 kinase domain) to prioritize derivatives .
Methodological Challenges
Q. How to address discrepancies in biological activity data between structural analogs?
- Batch consistency : Ensure purity (>95% via HPLC) and confirm stereochemistry (circular dichroism).
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What crystallographic techniques resolve ambiguities in the compound’s conformation?
Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., hydrogen bonding with nitro groups) and validates the nearly planar thienopyrimidine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
